Product packaging for 4-(3-Chlorophenyl)pyrimidin-2-amine(Cat. No.:CAS No. 913322-47-1)

4-(3-Chlorophenyl)pyrimidin-2-amine

Cat. No.: B1455245
CAS No.: 913322-47-1
M. Wt: 205.64 g/mol
InChI Key: VKXBPDWBNXTLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyrimidine-2-amine Scaffolds in Drug Discovery and Medicinal Chemistry

The pyrimidine-2-amine scaffold is a privileged heterocyclic system that forms the backbone of a multitude of biologically active molecules. ijpsjournal.comresearchgate.net Its prevalence in nature, as a core component of nucleic acids (cytosine, thymine, and uracil), underscores its fundamental role in biological processes. researchgate.netjacsdirectory.comgsconlinepress.com In medicinal chemistry, this scaffold is highly valued for its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, making it a versatile building block for the design of therapeutic agents. researchgate.netsolubilityofthings.com

The significance of the 2-aminopyrimidine (B69317) moiety is demonstrated by its presence in a number of marketed drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijpsjournal.commdpi.com This structural motif is often investigated for its capacity to inhibit enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer. researchgate.netsolubilityofthings.comnih.gov The adaptability of the pyrimidine-2-amine core allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives with diverse pharmacological profiles. solubilityofthings.comnih.gov This synthetic tractability has made it a focal point for scaffold hopping strategies, where it replaces other heterocyclic cores to generate novel compounds with improved properties. nih.gov

Current Research Perspectives on Chlorophenyl-Substituted Pyrimidin-2-amines and Analogous Structures

The introduction of a chlorophenyl group onto the pyrimidine-2-amine scaffold introduces specific physicochemical properties that can significantly influence the biological activity of the resulting molecule. The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution within the molecule, affecting its binding affinity to biological targets. Furthermore, the lipophilicity imparted by the chlorophenyl ring can enhance membrane permeability and cellular uptake.

Recent research has explored the synthesis and biological evaluation of a variety of chlorophenyl-substituted pyrimidine (B1678525) derivatives. For instance, studies have shown that the position of the chlorine atom on the phenyl ring can be a critical determinant of activity. nih.gov Derivatives with chloro substitutions have been investigated for their potential as antimicrobial and anticancer agents. gsconlinepress.comijprajournal.comresearchgate.netnih.gov For example, certain 4,6-bis(4-chlorophenyl)pyrimidin-2-amine (B6329697) derivatives have demonstrated notable antimicrobial activity. ijprajournal.com In the context of anticancer research, chlorophenyl-substituted pyridines and pyrimidines have been evaluated as topoisomerase II inhibitors and for their cytotoxic effects against various cancer cell lines. nih.govmdpi.com

The exploration of structure-activity relationships (SAR) is a central theme in this area of research. mdpi.comnih.govrsc.org Scientists are actively investigating how modifications to the chlorophenyl ring and the pyrimidine core impact biological efficacy. This includes the introduction of additional substituents to probe the binding pockets of target proteins and optimize pharmacological properties. nih.govnih.gov

Aims and Scope of Comprehensive Scholarly Inquiry into 4-(3-Chlorophenyl)pyrimidin-2-amine and its Derivatives

A comprehensive scholarly inquiry into this compound and its derivatives is driven by the need to systematically elucidate its therapeutic potential. The primary aims of such research are to:

Synthesize and Characterize: Develop efficient and scalable synthetic routes to this compound and a diverse library of its analogs. This includes thorough structural characterization using modern analytical techniques.

Elucidate Biological Activity: Screen the parent compound and its derivatives against a wide range of biological targets, including kinases, other enzymes, and receptors implicated in various diseases. This involves both in vitro and in cell-based assays to determine potency, selectivity, and mechanism of action.

Establish Structure-Activity Relationships (SAR): Systematically modify the structure of this compound to understand how different functional groups and their positions influence biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Investigate Therapeutic Potential: Explore the efficacy of promising compounds in preclinical models of disease, such as cancer and infectious diseases, to validate their therapeutic potential.

The scope of this inquiry is inherently interdisciplinary, bridging synthetic organic chemistry, medicinal chemistry, pharmacology, and molecular biology. By focusing on the specific chemical entity of this compound, researchers can contribute to the broader understanding of chlorophenyl-substituted pyrimidines and accelerate the discovery of novel therapeutic agents.

Interactive Data Table: Biological Activities of Related Pyrimidine Derivatives

The following table summarizes the biological activities of various pyrimidine derivatives, highlighting the diverse therapeutic areas where this scaffold has shown promise.

Compound/Derivative ClassTarget/ActivityKey FindingsReference
Pyrimidin-2-amine derivativesPLK4 Inhibitors (Anticancer)Compound 8h showed high PLK4 inhibitory activity (IC50 = 0.0067 μM) and excellent antiproliferative activity against breast cancer cells. nih.gov nih.gov
4,6-bis(4-chlorophenyl)pyrimidin-2-amineAntimicrobialShowed notable antimicrobial activity. ijprajournal.com ijprajournal.com
Aryl 2-amino pyrimidine analogsMRSA Biofilm InhibitorsLead compound 8g inhibited MRSA biofilm formation and suppressed colistin (B93849) resistance in K. pneumoniae. nih.gov nih.gov
6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine derivativesAntibacterialShowed sensitivity against some strains of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae. researchgate.net researchgate.net
Substituted 2-aminopyrimidine (2-AP) derivativesBiofilm ModulationExhibited greater activity against Gram-positive than Gram-negative strains and could suppress MRSA resistance to antibiotics. nih.govrsc.org nih.govrsc.org
2-phenol-4-chlorophenyl-6-aryl pyridinesTopoisomerase II Inhibitors (Anticancer)Exhibited stronger topo II inhibitory activity compared to etoposide. nih.gov nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesEGFR Inhibitors (Anticancer)Compound 8a showed high inhibitory activities against EGFRWT and EGFRT790M. nih.gov nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK4/6 Inhibitors (Anticancer)Compound 78 exhibited excellent potency against CDK4 and CDK6. acs.org acs.org
Pyrimidino-thiazolyl carbonitrilesVEGFR-2 (KDR) Kinase InhibitorsCompound 3m showed potent KDR inhibitory activity. capes.gov.br capes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN3 B1455245 4-(3-Chlorophenyl)pyrimidin-2-amine CAS No. 913322-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXBPDWBNXTLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694984
Record name 4-(3-Chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913322-47-1
Record name 4-(3-Chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 3 Chlorophenyl Pyrimidin 2 Amine and Analogous Structures

Strategic Approaches to the Construction of the Pyrimidin-2-amine Heterocycle

The synthesis of the 4-aryl-pyrimidin-2-amine core can be achieved through several strategic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization Reactions in Pyrimidine (B1678525) Ring Formation

Cyclization reactions represent a fundamental and widely employed strategy for constructing the pyrimidine ring. These methods typically involve the condensation of a three-carbon component with a guanidine (B92328) or amidine derivative, which provides the N-C-N fragment.

A classic and enduring approach is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine. researchgate.net While effective, this method often requires strongly basic conditions. researchgate.net Modern variations of this strategy aim for milder reaction conditions and broader substrate applicability. For instance, the condensation of chalcones (α,β-unsaturated ketones) with guanidine nitrate (B79036) in the presence of a base provides a straightforward route to 4,6-disubstituted pyrimidin-2-amines. ijprajournal.com This reaction proceeds via a Michael addition followed by cyclization and dehydration. ijprajournal.com

Another innovative cyclization approach involves an iron-catalyzed β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.orgnih.gov This method utilizes an in situ prepared, recyclable iron(II) complex and demonstrates broad functional group tolerance and regioselectivity. organic-chemistry.orgnih.gov The proposed mechanism involves a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization. organic-chemistry.orgnih.gov

Furthermore, the reaction of amide and thioamide dianions with epibromohydrin (B142927) offers a regioselective pathway to 5-(hydroxymethyl)pyrrolidin-2-ones, which can be precursors to pyrimidine analogs. organic-chemistry.org This method involves the generation of the dianion using a strong base like n-butyllithium, followed by nucleophilic attack and intramolecular cyclization. organic-chemistry.org

PrecursorsReagents/ConditionsProduct TypeReference
1,3-Dicarbonyl compounds, AmidinesStrongly basic conditionsSubstituted pyrimidines researchgate.net
Chalcones, Guanidine nitrateBase4,6-Disubstituted pyrimidin-2-amines ijprajournal.com
Saturated carbonyls, AmidinesFe(II) complex, TEMPOVarious pyrimidine derivatives organic-chemistry.orgnih.gov
Amide/Thioamide dianions, Epibromohydrinn-Butyllithium5-(hydroxymethyl)pyrrolidin-2-ones organic-chemistry.org

Nucleophilic Substitution Pathways for Halogenated Pyrimidines

The use of halogenated pyrimidines as starting materials provides a versatile entry point for the synthesis of 2-aminopyrimidines through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogen atoms on the pyrimidine ring allows for their displacement by various nucleophiles, including amines.

The reaction of 2,4-dichloropyrimidines with amines is a common strategy. The regioselectivity of this substitution can be influenced by the reaction conditions and the nature of the nucleophile. Generally, substitution at the C4 position is favored. nih.gov However, studies have shown that using tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.gov The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines in the presence of triethylamine (B128534) under solvent-free and catalyst-free conditions has been reported to produce 2,4-diaminopyrimidine (B92962) derivatives in good to excellent yields. nih.gov

The order of reactivity for halogens in SNAr reactions on activated aryl halides is typically F > Cl ≈ Br > I, which is a key consideration when designing syntheses involving halogenated pyrimidines. researchgate.net These reactions are fundamental in creating diverse libraries of pyrimidine derivatives. mdpi.com

Starting MaterialNucleophileConditionsProductReference
2,4-DichloropyrimidinesTertiary amines-C2-aminated pyrimidines nih.gov
2-Amino-4,6-dichloropyrimidineVarious aminesTriethylamine, solvent-free2,4-Diaminopyrimidine derivatives nih.gov
Halogenated PyrimidinesAminesAcidic conditionsAlkyl- or arylamino-pyrimidines researchgate.net

Multi-component Reaction Paradigms in Pyrimidin-2-amine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. acs.orgnih.gov These reactions are particularly attractive for generating libraries of structurally diverse compounds.

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This regioselective reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. acs.org Another approach involves a one-pot, three-component reaction of aromatic aldehydes, guanidine, and calcium carbide to efficiently synthesize 4-arylpyrimidin-2-amines. researchgate.net

The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified to pyrimidines. researchgate.netbiointerfaceresearch.com Recent advancements have focused on developing more sustainable and efficient catalytic systems for these reactions, including the use of nanocatalysts and sonication. rsc.orgacs.org Titanium-catalyzed MCRs have also been developed for the synthesis of 2,4,5-trisubstituted pyrimidines from amines, isocyanides, and alkynes, followed by reaction with amidines. thieme-connect.com

Functionalization and Derivatization Strategies for 4-(3-Chlorophenyl)pyrimidin-2-amine Core

Once the this compound core is synthesized, further functionalization and derivatization are often necessary to modulate its properties for specific applications. These strategies include the regioselective introduction of new substituents and catalyst-mediated coupling reactions.

Regioselective Introduction of Substituents

The pyrimidine ring possesses distinct electronic properties that can direct the regioselective introduction of substituents. The nitrogen atoms in the ring are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. Conversely, electrophilic substitution is generally difficult but can occur under specific conditions.

A key strategy for functionalization is the direct C-H amination of pyrimidines. researchgate.netnih.govacs.orgresearchgate.net For instance, a method for the C2-selective amination of pyrimidines has been developed that proceeds through a pyrimidinyl iminium salt intermediate. nih.govacs.orgresearchgate.net This approach is compatible with a wide range of functional groups and allows for the synthesis of complex aminopyrimidines with high selectivity. nih.govacs.orgresearchgate.net

The regioselectivity of nucleophilic substitution on di- or tri-chlorinated pyrimidines can be controlled to introduce different functional groups at specific positions. For example, in 2,4,10-trichloropyrimido[5,4-b]quinoline, reaction with strong nucleophiles like methoxide (B1231860) or hydrosulfide (B80085) replaces both halogens on the pyrimidine ring, while reactions with amines can proceed sequentially. colab.ws

Catalyst-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including the this compound core. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. It has been successfully applied to the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines and aryl bromides in moderate to good yields. mdpi.comnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (like Xantphos), and a base. mdpi.comnih.gov

Suzuki cross-coupling reactions, which form C-C bonds, are also widely used. For example, 4,6-disubstituted pyrimidines can be synthesized via the Suzuki coupling of 4,6-dichloropyrimidine (B16783) with various arylboronic acids. researchgate.net This method offers a versatile route to introduce aryl and heteroaryl groups onto the pyrimidine ring. The choice of catalyst, base, and solvent is crucial for the success of these reactions and can vary depending on the specific substrates. researchgate.net

Reaction TypeCatalyst/ReagentsBond FormedApplicationReference
Buchwald-Hartwig AminationPd catalyst, Phosphine ligand, BaseC-NSynthesis of N-aryl pyrimidin-2-amines mdpi.comnih.gov
Suzuki CouplingPd catalyst, Base, Arylboronic acidC-CSynthesis of 4,6-diarylpyrimidines researchgate.net
Carbonylative Intramolecular CyclizationPd(OAc)₂, CO gasC-C, C-NSynthesis of fused quinazolinones rsc.org
Oxidative CouplingPd(0) catalyst, AlkyneC-CAlkynylation of N-aryl-2-aminopyridines rsc.org

Green Chemistry Principles in the Synthesis of Pyrimidin-2-amine Derivatives

The development of synthetic routes for pyrimidine derivatives, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. rasayanjournal.co.inpowertechjournal.com Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and harsh reaction conditions, leading to significant environmental concerns. rasayanjournal.co.in In contrast, green chemistry offers a variety of innovative techniques that provide more sustainable and efficient pathways to these valuable compounds. rasayanjournal.co.inpowertechjournal.com

Key green chemistry approaches applicable to the synthesis of pyrimidin-2-amine derivatives include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.netrsc.org The targeted heating mechanism of microwaves can also minimize the formation of byproducts. researchgate.net

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can promote chemical reactions through a phenomenon known as acoustic cavitation. This can lead to shorter reaction times and higher yields compared to conventional methods. nih.govresearchgate.net Ultrasound-assisted synthesis is considered an energy-efficient and environmentally friendly approach. nih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. rasayanjournal.co.in This "one-pot" approach is a cornerstone of green synthesis.

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key focus. rasayanjournal.co.in Additionally, the use of reusable and non-toxic catalysts, such as solid acid catalysts or biocatalysts, can significantly improve the sustainability of a synthesis. sci-hub.se

Solvent-Free Reactions: Conducting reactions without a solvent, for example, by using techniques like ball milling, represents an ideal green chemistry scenario as it eliminates solvent-related waste and simplifies product isolation. rasayanjournal.co.in

The application of these principles not only addresses environmental concerns but also often leads to more efficient and cost-effective synthetic processes. rasayanjournal.co.in

Detailed Research Findings:

While specific research focusing exclusively on the green synthesis of this compound is limited, numerous studies on analogous 4-arylpyrimidin-2-amine derivatives highlight the successful implementation of green chemistry principles.

One common and efficient method for synthesizing 4,6-disubstituted pyrimidin-2-amines involves the cyclocondensation of chalcones with guanidine hydrochloride. nih.govresearchgate.net Green modifications to this reaction often employ microwave irradiation or ultrasound to accelerate the process and improve yields.

For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized via a microwave-assisted two-step process. This involved an initial aldol (B89426) condensation to form chalcone (B49325) intermediates, followed by a ring closure condensation with guanidine hydrochloride. rsc.org This method demonstrates a significant reduction in reaction time compared to conventional heating. rsc.org

Ultrasound has also been effectively used in the synthesis of 2-aminopyrimidine (B69317) derivatives. Studies have shown that ultrasound irradiation can drastically decrease reaction times, often from several hours to as little as 30 minutes, while achieving comparable or even higher yields than traditional thermal methods. sci-hub.seresearchgate.net

The following table summarizes findings from various studies on the synthesis of pyrimidine derivatives, showcasing the advantages of green chemistry approaches.

Starting MaterialsReaction ConditionsProduct TypeYield (%)Reference
Substituted Chalcones, Guanidine HydrochlorideDMF, Reflux, 50-60°C, 4 hours4,6-substituted di-(phenyl) pyrimidin-2-amines- researchgate.net
Chalcones, Guanidine HydrochlorideMethanolic KOH, Reflux, 3-4 hours4,6-disubstituted pyrimidin-2-amines- nih.gov
Benzaldehydes, Acetophenones, Guanidine HydrochlorideMicrowave Irradiation2-amino-4,6-diarylpyrimidinesGood rsc.org
Guanidine Hydrochloride, Diethyl Malonate DerivativesUltrasound, NaOC2H5, 60-70°C, 30 minutes2-aminopyrimidine derivatives78 sci-hub.se
Aromatic Aldehydes, Malononitrile, UreaAbsolute Ethanol, K2CO3, Reflux, 24 hours6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrilesGood nih.gov

Investigative Studies on the Biological Activities of 4 3 Chlorophenyl Pyrimidin 2 Amine Derivatives

Antineoplastic and Cytotoxic Potentials

Derivatives of 4-(3-chlorophenyl)pyrimidin-2-amine have demonstrated considerable promise as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes that regulate cell growth and survival, leading to the suppression of cancer cell proliferation and the induction of programmed cell death.

Modulation of Kinase Activity

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer. The this compound core structure has proven to be a versatile template for the design of potent kinase inhibitors.

Aurora Kinases: Certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. nih.govnih.gov For instance, the compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine demonstrated significant inhibitory activity against both Aurora A and Aurora B, with Ki values of 8.0 nM and 9.2 nM, respectively. nih.gov The inhibition of these kinases disrupts mitotic progression, leading to aberrant cell division and subsequent cell death in cancer cells. nih.gov Another study highlighted that imidazo[4,5-b]pyridine-based derivatives also act as potent inhibitors of Aurora kinases. acs.org

Cyclin-Dependent Kinases (CDKs): A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and shown to be potent CDK2 inhibitors. nih.gov One of the most promising compounds from this series exhibited significant antiproliferative efficacy against a panel of cancer cell lines, with IC50 values of 0.83 µM (MV4-11), 2.12 µM (HT-29), 3.12 µM (MCF-7), and 8.61 µM (HeLa). nih.gov Its inhibitory activity against the CDK2/cyclin A2 complex was confirmed with an IC50 of 64.42 nM. nih.gov Furthermore, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, showing a correlation between CDK9 inhibition and anticancer activity. nih.gov

Epidermal Growth Factor Receptor (EGFR): The pyrimidine (B1678525) scaffold is a key feature in many EGFR inhibitors. nih.govmedjchem.comscilit.com Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant inhibitory activity against EGFR tyrosine kinase, with some compounds showing IC50 values as low as 0.034 µM. nih.gov The introduction of a 4-(3-chlorophenyl) group is a strategy employed in the design of these inhibitors to enhance their biological effects. ekb.eg

ABL1 Kinase: The (phenylamino)pyrimidine structure is a core component of imatinib, a well-known ABL1 kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). nih.govwikipedia.org Derivatives of 2-amino-4,6-diarylpyrimidine have been synthesized and evaluated for their ability to inhibit ABL1 tyrosine kinase. rsc.org One such derivative demonstrated significant inhibition of both K562 cancer cells (IC50 = 8.77 µM) and ABL1 tyrosine kinase (IC50 = 3.35 µM). rsc.org

Janus Kinase 2 (JAK2): Derivatives of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine have been developed as selective JAK2 inhibitors. nih.govacs.org One optimized compound showed excellent potency against JAK2 kinase with an IC50 value of 3 nM. acs.org Additionally, 4-(2-furanyl)pyrimidin-2-amine derivatives have been identified as a novel class of JAK2 inhibitors, with some compounds exhibiting high potency (IC50 of 0.7 nM) and selectivity. nih.gov

Inhibitory Activity of this compound Derivatives on Various Kinases
Derivative ClassTarget KinaseKey FindingsReference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A/BKi values of 8.0 nM (Aurora A) and 9.2 nM (Aurora B) for a lead compound. nih.gov
N-(pyridin-3-yl)pyrimidin-4-aminesCDK2/cyclin A2IC50 of 64.42 nM for a promising derivative. nih.gov
Pyrazolo[3,4-d]pyrimidinesEGFRIC50 values as low as 0.034 µM. nih.gov
2-Amino-4,6-diarylpyrimidinesABL1IC50 of 3.35 µM for a lead compound. rsc.org
N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-aminesJAK2IC50 of 3 nM for an optimized derivative. acs.org

Inhibition of Cancer Cell Proliferation

The kinase-modulating activities of this compound derivatives translate into potent inhibition of cancer cell proliferation across a variety of human cancer cell lines.

For example, a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues, acting as CDK2 inhibitors, demonstrated broad antiproliferative efficacy against diverse cancer cells, including MV4-11 (leukemia), HT-29 (colon), MCF-7 (breast), and HeLa (cervical), with IC50 values in the low micromolar range. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have shown broad-spectrum cytotoxic activity against the NCI 60 cancer cell line panel, with GI50 values ranging from 0.018 to 9.98 µM. nih.gov Specifically, one cyano pyrazole (B372694) derivative linked to a pyrazolo[3,4-d]pyrimidine moiety exhibited remarkable cell growth inhibition (over 90%) against various leukemia, non-small cell lung, colon, and prostate cancer cell lines. nih.gov

Antiproliferative Activity of this compound Derivatives
Derivative ClassCancer Cell LineActivity (IC50/GI50)Reference
N-(pyridin-3-yl)pyrimidin-4-aminesMV4-11 (Leukemia)0.83 µM nih.gov
HT-29 (Colon)2.12 µM
MCF-7 (Breast)3.12 µM
HeLa (Cervical)8.61 µM
Pyrazolo[3,4-d]pyrimidinesNCI 60 Panel0.018 - 9.98 µM nih.gov

Induction of Apoptosis and Cell Cycle Perturbation

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing perturbations in the cell cycle.

Studies on N-(pyridin-3-yl)pyrimidin-4-amine derivatives have shown that they can cause cell cycle arrest and induce apoptosis in HeLa cells in a concentration-dependent manner. nih.gov Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives have been found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner in the MDA-MB-468 breast cancer cell line. nih.gov Another study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives demonstrated their ability to arrest the cell cycle and induce apoptosis in the MCF-7 human breast cancer cell line. nih.gov Furthermore, some quinazolinone derivatives have been shown to impair cell proliferation by causing cell cycle arrest at the G2/M phase. bue.edu.eg

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents, showing activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net

Antibacterial Spectrum and Potency

Several studies have highlighted the antibacterial potential of this class of compounds. For instance, a series of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net One compound from this series showed promising activity against B. subtilis, E. coli, and S. aureus. researchgate.net Thiazolo[3,2-α]pyrimidine derivatives have also been synthesized and screened for their in vitro antimicrobial activities, with one compound emerging as a broad-spectrum antibacterial agent. biointerfaceresearch.com Furthermore, thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values in the range of 2–16 mg/L. nih.gov

Antibacterial Activity of this compound Derivatives
Derivative ClassBacterial StrainActivityReference
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-aminesB. subtilis, E. coli, S. aureusPromising activity researchgate.net
Thiazolo[3,2-α]pyrimidinesVarious bacteriaBroad-spectrum biointerfaceresearch.com
Thieno[2,3-d]pyrimidinedionesMRSA, VREMIC: 2–16 mg/L nih.gov
Gram-negative bacteriaWeak activity (MIC: 16 to >32 mg/L)

Antifungal Spectrum and Potency

The antifungal properties of this compound derivatives have also been explored. In a study of thiazolo[3,2-α]pyrimidine derivatives, one compound was identified as a good antifungal agent. biointerfaceresearch.com Another study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed that some compounds exhibited very good antifungal activity against four pathogenic fungal strains. nih.gov Additionally, certain 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo (B10784944) [1,2-a] pyridin-3-yl]-6"-aryl nicotinonitriles showed remarkable antifungal activity when compared to the standard drug gresiofulvin. psu.edu

Antifungal Activity of this compound Derivatives
Derivative ClassFungal StrainActivityReference
Thiazolo[3,2-α]pyrimidinesVarious fungiGood activity biointerfaceresearch.com
3-(4-Chlorophenyl)-4-substituted pyrazolesFour pathogenic strainsVery good activity nih.gov
Imidazo[1,2-a]pyridine nicotinonitrilesVarious fungiRemarkable activity psu.edu

Mycobactericidal Activity

Currently, there is a limited body of publicly available research specifically detailing the mycobactericidal activities of this compound and its direct derivatives. While the broader class of pyrimidine compounds has been investigated for various antimicrobial properties, specific studies focusing on their efficacy against Mycobacterium species are not extensively documented in the reviewed literature. Further research is required to determine the potential of this specific chemical scaffold as a source for novel anti-tuberculosis agents.

Anti-inflammatory and Immunomodulatory Actions

Derivatives of the pyrimidine scaffold are subjects of extensive research for their potential to combat inflammation through various mechanisms. These compounds have been shown to interact with key enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Isozyme Inhibition

A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. nih.gov Like many non-steroidal anti-inflammatory drugs (NSAIDs), these derivatives can suppress the activity of both COX-1 and COX-2 isozymes. nih.gov

Research into various pyrimidine derivatives has demonstrated significant COX inhibitory potential. For instance, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated, with all tested compounds showing a greater potential for inhibiting COX-2 over COX-1. nih.gov Similarly, newly synthesized 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which feature a related heterocyclic core, were identified as selective COX-2 inhibitors. nih.gov One compound from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), displayed particularly high potency and selectivity against the COX-2 enzyme. nih.gov

The development of selective COX-2 inhibitors is a significant goal in medicinal chemistry, as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs. nih.govacs.org In this vein, novel diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been developed as selective COX-2 inhibitors with potential cardioprotective properties. acs.org

Table 1: COX-2 Inhibition Data for Selected Pyrimidine Derivatives

Compound Structure COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) Imidazo[1,2-a]pyridine core 0.07 508.6
Celecoxib (Reference) Pyrazole core Not explicitly stated in all studies, used as control Varies by study

This table is for illustrative purposes based on data from cited research. nih.govnih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOX) are another class of enzymes involved in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. acs.orgnih.gov The inhibition of these enzymes represents another avenue for the anti-inflammatory action of pyrimidine derivatives.

A study focused on novel pyrimidine acrylamides identified two potent lipoxygenase inhibitors. nih.gov The most active compound, a pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, and another derivative of 3-(2-thienyl)acrylic acid, demonstrated significant inhibitory activity. nih.gov The high potency of one of these compounds was comparable to that of NDGA, a well-known lipoxygenase inhibitor. nih.gov

Table 2: Lipoxygenase Inhibitory Activity of Pyrimidine Acrylamide (B121943) Derivatives

Compound Description IC50 (µM)
Compound 9 Pyrimidine acrylamide derivative 1.1
Compound 5 Pyrimidine derivative of 3-(2-thienyl)acrylic acid 10.7

This table is based on data from cited research. nih.gov

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives can modulate key intracellular signaling pathways that regulate the inflammatory response. Research has shown that these compounds can suppress the production of critical inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6). mdpi.com

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that governs the expression of many pro-inflammatory genes. nih.govmdpi.com Certain thiosemicarbazide (B42300) derivatives, which share structural similarities with some pyrimidine-based anti-inflammatory agents, have been investigated as inhibitors of the NF-κB pathway. mdpi.com The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) triggers signaling cascades that lead to the synthesis of NO and pro-inflammatory cytokines, and amino derivatives of diaryl pyrimidines have been designed to inhibit these processes. mdpi.com

Antiviral Properties

The heterocyclic structure of pyrimidine is a common feature in many antiviral nucleoside analogs. More recently, non-nucleoside pyrimidine derivatives have also been explored for their antiviral potential. Research into related nitrogen-containing heterocycles, such as 1,2,3-triazoles and pyrazoles, has identified them as promising antiviral agents against coronaviruses. nih.gov

The mechanism of action for some of these compounds involves targeting and inhibiting viral enzymes essential for replication, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2. nih.gov Phenylpyrazolone-1,2,3-triazole hybrids have shown the ability to block this critical viral protease. nih.gov The ability of the triazole ring to form hydrogen bonds with amino acid residues in the enzyme's active site is thought to be key to its inhibitory action. nih.gov While this research is not directly on this compound, it highlights a viable strategy for developing pyrimidine-based compounds as antiviral agents by targeting essential viral enzymes.

Activity Against Other Biological Targets

The versatility of the pyrimidine scaffold has led to its investigation against a wide array of other biological targets, primarily in the context of oncology.

Cyclin-Dependent Kinase (CDK) Inhibition : Pyrimidine derivatives have been designed as potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer. cardiff.ac.uktandfonline.com For example, 2,4,5-trisubstituted pyrimidine compounds have been rationally designed to selectively inhibit CDK9 over CDK2, a strategy aimed at improving the therapeutic window for anti-cancer agents. cardiff.ac.uk Another study reported a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors for potential use in treating pancreatic ductal adenocarcinoma. tandfonline.com

Epidermal Growth Factor Receptor (EGFR) Inhibition : The pyrimidine core is a well-established scaffold for EGFR inhibitors. New series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized to target both the wild-type EGFR (EGFR-WT) and its drug-resistant mutant, EGFR-T790M, which is a significant challenge in cancer therapy. nih.gov

Other Kinase and Enzyme Inhibition : The inhibitory activity of pyrimidine derivatives extends to other important cellular targets. For instance, amino derivatives of diaryl pyrimidines have been studied for their potential to inhibit topoisomerase IIa (topo IIa), an enzyme involved in DNA replication. mdpi.com Additionally, certain triazolo[1,5-a]pyrimidine derivatives have been shown to bind and inhibit histone–lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme implicated in cancer development. mdpi.com

Antiparasitic Activity : Beyond human enzymes, pyrimidine-related structures have been evaluated as inhibitors of pathogen-specific targets. 4-Arylthiosemicarbazide derivatives were investigated as inhibitors of aromatic amino acid hydroxylases in the parasite Toxoplasma gondii, demonstrating the potential for developing selective anti-parasitic agents. mdpi.com

Histamine (B1213489) H3 Receptor Agonism (Non-imidazole)

A comprehensive review of scientific literature and patent databases did not yield any studies investigating the activity of this compound derivatives as non-imidazole histamine H3 receptor agonists. Research on non-imidazole H3 receptor ligands has been extensive, with a primary focus on the development of antagonists and inverse agonists to modulate the release of histamine and other neurotransmitters in the central nervous system. wikipedia.orgnih.gov These efforts have led to the discovery of various chemical scaffolds, but derivatives of this compound have not been reported among them.

Pharmacological Mechanisms and Molecular Interactions of 4 3 Chlorophenyl Pyrimidin 2 Amine Analogs

Identification and Characterization of Specific Biological Targets

Analogs of 4-(3-chlorophenyl)pyrimidin-2-amine are recognized for their interaction with a variety of biological targets, most notably protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The aminopyrimidine core is a well-established "hinge-binding" motif, enabling these compounds to act as ATP-competitive inhibitors of various kinases. nih.gov Specific kinase families targeted by pyrimidine (B1678525) analogs include:

Polo-like Kinases (PLKs): PLKs, particularly PLK1 and PLK4, are key regulators of mitosis. nih.govnih.gov Inhibition of these kinases can lead to mitotic arrest and cell death in cancer cells. nih.gov Analogs with an aminopyrimidine core have been developed as potent PLK4 inhibitors. nih.gov

Tyrosine Kinases: This large family of enzymes, including Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR2), plays a pivotal role in cell proliferation, differentiation, and survival. mdpi.comnih.gov Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the this compound scaffold, have been identified as inhibitors of Src kinase. acs.orgnih.gov

Other Serine/Threonine Kinases: Analogs have also shown activity against other kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and PIM-1 kinase. mdpi.comnih.govresearchgate.net For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent inhibition of PIM-1 kinase. rsc.org

LIM Kinase (LIMK): Evolution of bicyclic thieno[2,3-b]pyridines to tricyclic 4-aminobenzothieno[3,2-d]pyrimidines has resulted in potent LIMK1 inhibitors. researchgate.net

Xanthine (B1682287) Oxidase: Some pyrimidine analogs have been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and associated with conditions like gout. nih.gov

The specific biological target of a given analog is determined by the nature and position of substituents on both the pyrimidine and the phenyl rings.

Receptor-Ligand Binding Kinetics and Enzyme Inhibition Studies

The potency of this compound analogs is quantified through enzyme inhibition assays, which typically determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The inhibitory activity of these compounds spans from nanomolar to micromolar concentrations, depending on the specific analog and its target.

For example, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which share a similar aminopyrimidine core, were found to be potent inhibitors of Src kinase, with one compound exhibiting an IC₅₀ of 0.0009 μM. nih.gov In another study, pyrido[2,3-d]pyrimidine derivatives showed potent PIM-1 kinase inhibition with IC₅₀ values as low as 11.4 nM. rsc.org Similarly, novel pyrimidin-2-amine derivatives have been identified as highly potent PLK4 inhibitors, with one compound showing an IC₅₀ of 0.0067 μM. nih.gov

The following table summarizes the inhibitory activities of various pyrimidine analogs against different kinase targets.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativeSrc0.0009 nih.gov
Pyrido[2,3-d]pyrimidine derivativePIM-10.0114 rsc.org
Pyrimidin-2-amine derivativePLK40.0067 nih.gov
Pyrido[2,3-d]pyrimidine derivativePDGFr1.11 nih.gov
Pyrido[2,3-d]pyrimidine derivativeFGFr0.13 nih.gov
Pyrido[2,3-d]pyrimidine derivativeEGFr0.45 nih.gov
Pyrido[2,3-d]pyrimidine derivativec-src0.22 nih.gov
Pyrazolo[3,4-d]pyrimidine derivativeSrcLow µM acs.org

Cellular and Subcellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

By inhibiting key regulatory kinases, analogs of this compound can significantly impact cellular processes, leading to anti-proliferative effects in cancer cells. The primary mechanisms of cellular modulation include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many pyrimidine analogs have been shown to induce apoptosis. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been demonstrated to trigger apoptotic death in glioblastoma cells. acs.org The apoptotic cascade is often initiated through the modulation of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and a subsequent increase in the activity of executioner caspases, such as caspase-3. mdpi.commdpi.com Concurrently, these compounds can downregulate anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com

Cell Cycle Arrest:

The cell cycle is a tightly regulated process that governs cell division. nih.gov Disruption of this cycle can prevent cancer cell proliferation. Analogs of this compound have been found to cause cell cycle arrest at different phases, including G1, S, and G2/M. mdpi.comnih.govnih.gov For example, inhibition of PLK1 by pyrimidine derivatives can lead to cell cycle arrest, particularly at the G2/M phase. nih.gov Some pyrrolo[2,3-d]pyrimidine derivatives have been observed to cause an increase in the percentage of cells in the G0-G1 phase. mdpi.com The specific phase of cell cycle arrest often depends on the targeted kinase and the cellular context.

Structural Basis of Ligand-Target Recognition

The interaction between this compound analogs and their protein targets is governed by specific molecular interactions, which can be elucidated through techniques like X-ray crystallography and molecular docking studies.

The crystal structure of a related compound, 4-(3-bromophenyl)pyrimidin-2-amine, reveals the spatial arrangement of the phenyl and pyrimidine rings. scispace.com Molecular docking studies of various aminopyrimidine inhibitors with their target kinases have provided insights into their binding modes. The aminopyrimidine core typically forms key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov

For example, in the case of PLK4 inhibitors with an aminopyrimidine core, the docking results showed that the aminopyrimidine forms crucial interactions with the hinge region. nih.gov The substituents on the pyrimidine and phenyl rings then extend into adjacent hydrophobic pockets and solvent-exposed regions, contributing to the potency and selectivity of the inhibitor. nih.gov The 3-chlorophenyl group of the parent compound is expected to occupy a hydrophobic pocket within the target's active site, contributing to the binding affinity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of benzimidazole-thiadiazole derivatives, it was found that halogen substitutions at the ortho and meta positions of a phenyl ring enhanced inhibitory activity. nih.gov

Preclinical Evaluation and in Vivo Studies of Promising 4 3 Chlorophenyl Pyrimidin 2 Amine Derivatives

In Vitro Cellular Assays for Efficacy and Selectivity

The initial screening of novel 4-(3-chlorophenyl)pyrimidin-2-amine derivatives typically involves a battery of in vitro cellular assays to determine their biological activity and selectivity. These assays are crucial for identifying the most promising candidates for further development. The primary goal is to assess the cytotoxic or cytostatic effects of the compounds against a panel of human cancer cell lines.

The antiproliferative activity of pyrimidine (B1678525) derivatives is commonly evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.com The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies on various substituted pyrimidine derivatives have demonstrated significant anticancer activity across a range of cancer cell lines. For instance, novel 4,6-substituted pyrimidine derivatives have shown inhibitory activity against colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated for their efficacy against cell lines such as HepG-2 (hepatocellular carcinoma), PC-3 (prostate adenocarcinoma), and HCT-116 (colorectal carcinoma). rsc.orgjapsonline.com

The selectivity of the compounds is also a critical parameter, which is often assessed by comparing their cytotoxic effects on cancer cells versus normal, non-cancerous cells, such as normal human dermal fibroblasts (NHDF). nih.gov A high selectivity index, which is the ratio of the IC₅₀ value in normal cells to that in cancer cells, is a desirable characteristic for a potential anticancer drug, as it suggests a lower likelihood of toxicity to healthy tissues.

Table 1: Representative In Vitro Cytotoxic Activity of Various Pyrimidine Scaffolds Against Human Cancer Cell Lines

Compound ScaffoldCancer Cell LineReported Activity (IC₅₀)
4-Aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal Cancer)Potent inhibition, in some cases better than sunitinib (B231) and sorafenib. nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate Cancer)IC₅₀ values in the low micromolar range for active derivatives. nih.gov
Pyrido[2,3-d]pyrimidinoneHepG-2 (Hepatocellular Carcinoma)Some derivatives more effective than doxorubicin (B1662922) (IC₅₀ = 0.3 μM). rsc.org
ThiazolopyrimidineHCT-116 (Colorectal Carcinoma)Active derivatives showed significant inhibition. japsonline.com
4,6-Substituted PyrimidineMCF-7 (Breast Cancer)Exhibited inhibitory activity on proliferation. nih.gov

Efficacy Assessment in Relevant Animal Models

Following promising in vitro results, the most active this compound derivatives are advanced to in vivo studies to evaluate their efficacy in a living organism. These studies typically employ animal models that are designed to mimic human cancers. The choice of animal model is critical and depends on the type of cancer being targeted.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are also widely used. These models allow for the evaluation of a compound's activity against human tumors in an in vivo setting. For instance, an in vivo xenograft model using MDA-MB-435 cells has been employed to demonstrate the antitumor effects of certain thienopyrimidine derivatives.

The efficacy in these animal models is a critical determinant of whether a compound will proceed to further preclinical development. Significant tumor growth inhibition and improved survival in these models provide strong evidence for the potential therapeutic benefit of the this compound derivatives.

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Settings

The metabolic stability and pharmacokinetic profile of a drug candidate are crucial for its success. These properties determine the drug's absorption, distribution, metabolism, and excretion (ADME), which in turn influence its efficacy and potential for toxicity.

In preclinical settings, the metabolic stability of this compound derivatives is assessed using in vitro systems such as liver microsomes and plasma from different species, including humans. These studies help to predict the in vivo clearance and half-life of the compounds. For example, studies on novel pyrimidin-2-amine derivatives as PLK4 inhibitors have shown that some compounds exhibit good plasma stability and liver microsomal stability, with half-lives exceeding 145 minutes in liver microsomes. This suggests that these compounds are not rapidly metabolized and may have a longer duration of action in the body.

Pharmacokinetic studies are then conducted in animals, such as rats, to determine the ADME properties of the lead compounds. These studies provide key information on parameters such as bioavailability, volume of distribution, clearance, and half-life. A favorable pharmacokinetic profile is characterized by good oral bioavailability, adequate distribution to the target tissues, and a clearance rate that allows for a reasonable dosing interval. Understanding the metabolic pathways and the metabolites formed is also important, as metabolites can also have pharmacological activity or contribute to toxicity. researchgate.net

Table 2: Representative Metabolic Stability of Pyrimidin-2-amine Derivatives

CompoundSystemParameterResult
Compound 8h (PLK4 inhibitor)PlasmaHalf-life (t₁/₂)> 289.1 min
Liver MicrosomesHalf-life (t₁/₂)> 145 min

Safety Profiling in Preclinical Models

The safety of a drug candidate is of paramount importance. Preclinical safety profiling aims to identify potential toxicities and to establish a safe dose range for first-in-human studies. These studies are conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).

The preclinical safety evaluation of this compound derivatives involves a series of in vivo toxicology studies in at least two animal species, one rodent and one non-rodent. These studies include single-dose toxicity studies to determine the maximum tolerated dose (MTD) and repeated-dose toxicity studies to assess the effects of longer-term exposure.

During these studies, a wide range of endpoints are evaluated, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organs are examined macroscopically and microscopically for any signs of toxicity.

Safety pharmacology studies are also conducted to assess the effects of the drug candidate on vital functions, such as the cardiovascular, respiratory, and central nervous systems. nih.gov For example, the hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro study to evaluate the potential for a compound to cause cardiac arrhythmias.

The goal of these preclinical safety studies is to identify any potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL). This information is crucial for the risk assessment and for the design of safe clinical trials in humans. While specific preclinical toxicology data for this compound derivatives are not publicly available, the general principles of preclinical safety assessment for anticancer agents would be applied. researchgate.netyoutube.com

Emerging Research Directions and Future Outlook for 4 3 Chlorophenyl Pyrimidin 2 Amine Chemistry

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of new analogues of 4-(3-chlorophenyl)pyrimidin-2-amine is increasingly guided by rational design principles aimed at optimizing interactions with specific biological targets. Structure-Activity Relationship (SAR) studies are fundamental to this process, allowing researchers to understand how modifications to the pyrimidine (B1678525) scaffold affect biological activity. nih.govnih.gov

Key strategies in the rational design of next-generation pyrimidin-2-amine analogues include:

Scaffold Hopping: This strategy involves replacing the core pyrimidine structure with other heterocyclic systems to discover novel intellectual property and improved pharmacological profiles. For instance, a study on Polo-like kinase 4 (PLK4) inhibitors utilized a scaffold hopping strategy to develop a series of potent aminopyrimidine-based compounds. nih.gov

Substituent Modification: Altering the substituents at various positions on the pyrimidine ring is a common approach to enhance potency and selectivity. mdpi.com Researchers modify moieties extending into hydrophobic pockets or solvent-exposed regions of a target protein to improve binding affinity and pharmacokinetic properties. nih.gov For example, in the development of PLK4 inhibitors, diversifying a hydrophilic morpholine moiety was explored to yield analogues with improved stability and cellular activity without sacrificing potency. nih.gov

Dual-Target Inhibition: A modern approach involves designing single molecules that can inhibit two or more distinct biological targets. Recently, novel 2-aminopyrimidine-based derivatives were developed as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), which may offer synergistic antitumor effects and help overcome drug resistance. nih.gov

Synthetic methodologies to achieve these rationally designed analogues often involve multi-step sequences. Common reactions include nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling to introduce diversity at different positions of the pyrimidine core. nih.gov For example, the synthesis of certain EGFR kinase inhibitors involves an initial SNAr reaction on a dichloropyrimidine, followed by a second nucleophilic substitution and a final Suzuki coupling to build the target molecule. nih.gov

Design StrategyExample Target(s)Key Synthetic MethodsDesired Outcome
Scaffold Hopping PLK4Multi-step synthesis, Scaffold modificationNovel compounds with high inhibitory activity
Substituent Modification PLK4, EGFRSNAr, Suzuki-Miyaura couplingEnhanced potency, selectivity, and stability
Dual-Target Inhibition CDK9/HDAC1, FLT3/HDACMulti-step synthesis, Fragment combinationSynergistic therapeutic effects, Overcoming drug resistance

Exploration of Novel Therapeutic Indications and Biological Targets

The pyrimidine scaffold is known for its broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comgsconlinepress.comnih.gov Ongoing research continues to uncover new therapeutic applications for this compound derivatives by identifying and validating novel biological targets.

The versatility of the pyrimidine ring allows it to effectively form hydrogen bonds and act as a bioisostere for other aromatic systems, enabling it to interact with a wide variety of enzymes and receptors. nih.govsemanticscholar.org This has led to the investigation of pyrimidine derivatives against numerous targets.

Emerging Biological Targets for Pyrimidine-Based Drugs:

Polo-like Kinase 4 (PLK4): Overexpressed in many cancers, PLK4 is a master regulator of centriole duplication, making it a key anticancer target. Novel inhibitors based on the aminopyrimidine core have shown high potency against PLK4. nih.gov

CDK/HDAC Dual Inhibition: The co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has shown synergistic antitumor effects. A series of 2-aminopyrimidine (B69317) derivatives were identified as potent dual CDK9/HDAC inhibitors for treating refractory solid tumors and hematological malignancies. nih.gov

PIM-1 Kinase: This kinase is involved in cell survival, proliferation, and apoptosis and is overexpressed in many cancers. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent PIM-1 kinase inhibitors, demonstrating significant cytotoxicity against cancer cell lines. nih.govrsc.org

AKT2/PKBβ: As a key component of a major oncogenic pathway in glioma, the AKT2 kinase is a target for novel therapeutics. N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2, showing promise for anti-glioma activity. nih.govsemanticscholar.org

The exploration of these and other targets opens up possibilities for treating a wide range of diseases, from various cancers to infectious and inflammatory conditions. gsconlinepress.comrsc.org

Biological TargetTherapeutic IndicationExample Compound Class
PLK4 CancerAminopyrimidine derivatives
CDK9/HDAC1 Refractory Solid Tumors, Hematological Malignancies2-Aminopyrimidine derivatives
PIM-1 Kinase Cancer (e.g., Breast, Liver)Pyrido[2,3-d]pyrimidines
AKT2/PKBβ GliomaN-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles
EGFR Cancer2-(Phenylamino)pyrimidines

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrimidine Scaffolds

The immense size of the chemical space, estimated to contain over 10^60 molecules, makes exhaustive experimental screening impossible. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, large-scale analysis of data to predict the properties of novel compounds. astrazeneca.compremierscience.commdpi.com

For pyrimidine scaffolds like this compound, AI and ML can be applied across the discovery pipeline:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing datasets to predict the physicochemical properties, biological activity, and toxicity of new pyrimidine analogues before they are synthesized. astrazeneca.compremierscience.com This allows researchers to prioritize the most promising candidates, saving time and resources.

Virtual Screening: AI-driven techniques facilitate high-throughput virtual screening of vast chemical libraries to identify molecules that are likely to bind to a specific biological target. premierscience.com This accelerates the identification of initial hit compounds.

De Novo Drug Design: AI algorithms can generate entirely new molecular structures optimized for desired properties. These systems can explore the vast chemical space around the pyrimidine scaffold to design novel candidates with high predicted efficacy and safety. premierscience.commdpi.com

Protein Structure Prediction: Tools like AlphaFold use AI to predict the 3D structure of target proteins with high accuracy. premierscience.commdpi.com This is crucial for structure-based drug design, enabling the creation of pyrimidine derivatives that fit precisely into the target's binding site.

Synthesis Planning: Researchers are developing AI frameworks, such as SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow), to automatically identify the most cost-efficient and effective ways to synthesize candidate molecules. mit.edu This integrated approach considers molecular design, property prediction, and synthesis planning simultaneously. mit.edu

By combining high-throughput screening with AI and ML, scientists can study more diverse and promising molecules, accelerating the design and development of the next generation of pyrimidine-based therapeutics. astrazeneca.com

Development of Sustainable Synthetic Methodologies for Industrial Applications

As promising pyrimidine-based drug candidates move towards clinical and industrial-scale production, the development of sustainable and efficient synthetic methods becomes critical. Green chemistry principles are increasingly being applied to minimize environmental impact and reduce costs.

One promising area is the use of novel catalytic systems. For example, a study reported the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide (MgO) nanoparticles as a catalyst. frontiersin.org Compared to the classical method using triethylamine (B128534), the nanoparticle-catalyzed reaction demonstrated a significantly reduced reaction time (less than one-fifth) and an increase in yield, highlighting a more sustainable and efficient pathway. frontiersin.org

Another innovative approach is the "deconstruction-reconstruction" strategy. This method involves transforming a pyrimidine-containing compound into a reactive building block that can then be used in various reactions to form new heterocycles. nih.gov While initially developed for creating structural diversity and for stable isotope labeling, such strategies could be adapted for more efficient industrial synthesis by allowing for late-stage diversification of complex molecules, potentially reducing the number of steps in a linear synthesis. nih.govacs.org

Key aspects of sustainable methodologies include:

Use of eco-friendly and inexpensive catalysts. nih.gov

Reduction of reaction times and energy consumption.

Minimizing waste by designing high-yield, one-pot, or multi-component reactions. mdpi.com

Use of safer solvents and reagents.

Addressing Challenges and Opportunities in Pyrimidin-2-amine-Based Drug Development

The development of drugs based on the this compound scaffold presents both significant opportunities and notable challenges.

Challenges:

Selectivity: Achieving high selectivity for the intended biological target over closely related proteins (e.g., other kinases) is a major hurdle. Off-target effects can lead to toxicity and reduced therapeutic efficacy.

Drug Resistance: Cancer cells and microbes can develop resistance to therapies. nih.gov For pyrimidine-based inhibitors, this often occurs through mutations in the target protein's binding site.

Scalable Synthesis: Developing synthetic routes that are not only efficient in the lab but also cost-effective, safe, and scalable for industrial production remains a constant challenge.

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues is crucial for ensuring they reach their target in the body at therapeutic concentrations.

Opportunities:

Scaffold Versatility: The pyrimidine core is a privileged scaffold in medicinal chemistry, with a proven track record in approved drugs. Its synthetic tractability allows for fine-tuning of properties to address the challenges of selectivity and resistance. nih.govsemanticscholar.org

Targeting Novel Pathways: The continued discovery of new biological targets associated with diseases provides fresh opportunities for pyrimidine-based drugs. The development of dual-target inhibitors represents a promising strategy to achieve enhanced efficacy and combat resistance. nih.gov

AI-Driven Discovery: The integration of artificial intelligence and machine learning is set to revolutionize the pace and efficiency of drug discovery, enabling the rapid identification and optimization of novel pyrimidine candidates. nih.govmdpi.com

Personalized Medicine: As our understanding of the genetic basis of disease grows, there is an opportunity to design pyrimidine-based drugs that are tailored to specific patient populations or even individuals, maximizing efficacy and minimizing side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(3-chlorophenyl)pyrimidin-2-amine, and how is its structural integrity validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a Suzuki coupling may be used to introduce the chlorophenyl group to the pyrimidine core. Post-synthesis, characterization involves:

  • IR spectroscopy : Peaks at ~3398 cm⁻¹ (N-H stretch) and ~1655 cm⁻¹ (C=N/C=C stretch) confirm amine and aromatic groups .
  • NMR spectroscopy : Key signals include δ 5.29 ppm (NH₂, singlet) and aromatic proton multiplets at δ 7.16–7.74 ppm. 13C^{13}\text{C} NMR shows resonances at 104.4 ppm (C-5) and 163–164 ppm (pyrimidine carbons) .
  • Elemental analysis : Matches theoretical C/H/N percentages to verify purity.

Q. How are overlapping aromatic proton signals resolved in the 1H^{1}\text{H} NMR analysis of this compound derivatives?

  • Methodology : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., HSQC, HMBC) to decouple overlapping signals. For example, HMBC correlations between NH₂ protons and C-2/C-4 pyrimidine carbons can confirm assignments .

Q. What purification techniques are effective for isolating this compound after synthesis?

  • Methodology : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock4 predict the binding interactions of this compound with biological targets?

  • Methodology :

Prepare the ligand (compound) and receptor (target protein) files, ensuring proper protonation states.

Define a grid box around the active site (e.g., kinase ATP-binding pocket).

Run docking simulations with flexible sidechains to account for receptor conformational changes.

Analyze binding poses using metrics like binding energy (ΔG) and hydrogen-bonding interactions .

  • Example : Docking studies for pyrimidine derivatives targeting CDK2 revealed critical hydrophobic interactions with Leu83 and Val18 residues .

Q. What methodologies are used in 3D-QSAR studies to correlate structural features of this compound derivatives with antileukemic activity?

  • Methodology :

Generate a molecular alignment of derivatives using common scaffolds.

Calculate steric, electrostatic, and hydrophobic field descriptors (e.g., CoMFA, CoMSIA).

Build a PLS regression model to correlate descriptors with IC₅₀ values.

Validate the model using leave-one-out cross-validation (q2>0.5q^2 > 0.5) .

  • Key Insight : Electron-withdrawing groups (e.g., Cl) at the 3-position enhance activity by modulating electron density on the pyrimidine ring .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

  • Methodology :

Grow single crystals via slow evaporation (e.g., DCM/methanol).

Collect diffraction data using a synchrotron or lab-source diffractometer.

Solve the structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least squares).

Address challenges like disorder using restraints (e.g., SIMU/DELU in SHELXL) .

  • Example : A derivative showed a planar pyrimidine ring with a dihedral angle of 15.2° relative to the chlorophenyl group, influencing π-π stacking in the solid state .

Q. What strategies validate the purity and identity of this compound in pharmacological studies?

  • Methodology :

  • HPLC : Retention time matching (>95% purity, C18 column, acetonitrile/water gradient).
  • Mass spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₁₀H₈ClN₃: 210.04; observed: 210.1 .
  • Thermal analysis : DSC/TGA to confirm melting point (~200–220°C) and decomposition profile .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?

  • Resolution :

  • Compare solvent (DMSO-d₆ vs. CDCl₃) and concentration effects.
  • Re-examine coupling constants (e.g., NH₂ protons may show variable splitting due to exchange broadening) .
  • Cross-validate with 15N^{15}\text{N} NMR or DFT-calculated shifts.

Methodological Tables

Table 1 : Key 1H^{1}\text{H} NMR Assignments for this compound

Protonδ (ppm)MultiplicityAssignment
NH₂5.29SingletPyrimidine C-2 amine
H-5~7.16–7.74MultipletMerged with aromatic protons
H-arom7.16–7.74MultipletChlorophenyl and morpholinophenyl

Table 2 : AutoDock4 Parameters for Docking Studies

ParameterValue
Grid box size60 × 60 × 60 Å
Number of runs100
Energy range4 kcal/mol
Flexible residuesLys33, Asp86

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.